

Griseoluteic Acid: A Technical Overview of its Chemical Identity, Biological Activity, and Biosynthesis

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Compound of Interest

Compound Name: *Griseoluteic acid*

Cat. No.: *B1674913*

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This technical guide provides an in-depth overview of **Griseoluteic acid**, a phenazine antibiotic with noted cytotoxic and antimicrobial properties. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, summarizes key quantitative data, outlines its biosynthetic pathway, and presents a foundational experimental protocol for its isolation.

Core Chemical Information

Griseoluteic acid is chemically identified as 6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid, with a Chemical Abstracts Service (CAS) number of 489-76-9.

Quantitative Biological Activity

Griseoluteic acid has demonstrated cytotoxic effects. A summary of its activity, along with that of a closely related derivative, **D-alanylgriseoluteic acid**, is presented below.

Compound	Assay Type	Target	Activity	Reference
Griseoluteic acid	Cytotoxicity	HeLa-S3 cancer cell line	IC ₅₀ : 8.1 µM	[1]
D-alanylgriseoluteic acid	Antimicrobial Susceptibility	Streptococcus pneumoniae (119 clinical isolates)	MIC Range: ≤0.06-0.75 µg/mL	[2]

Biosynthesis of Griseoluteic Acid

Recent research has elucidated the biosynthetic pathway of **Griseoluteic acid** in *Streptomyces seoulensis* HEK131. The pathway involves the enzymatic conversion of phenazine-1,6-dicarboxylic acid. This process is catalyzed by a series of four essential enzymes: SgpH, Sgpl, SgpK, and SgpL[3]. The production of **Griseoluteic acid** can be influenced by co-culturing *S. seoulensis* with other bacteria, such as *Tsukamurella pulmonis*[1].



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Biosynthetic pathway of **Griseoluteic acid**.

Experimental Protocols

Isolation and Purification of Griseoluteic Acid

The following is a generalized protocol for the isolation and purification of **Griseoluteic acid** from a culture of *Streptomyces seoulensis*. This protocol is based on common methodologies for the purification of natural products and should be optimized for specific laboratory conditions.

1. Fermentation and Extraction:

- Culture *Streptomyces seoulensis* in a suitable broth medium.
- After a sufficient incubation period, harvest the culture broth.

- Separate the mycelium from the supernatant by centrifugation.
- Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

- Subject the crude extract to silica gel column chromatography.
- Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing **Griseoluteic acid**.
- Pool the fractions containing the compound of interest and concentrate.

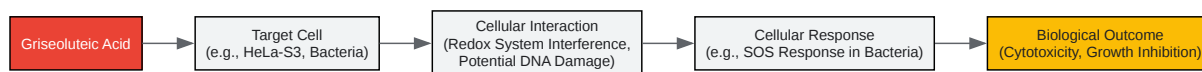
3. High-Performance Liquid Chromatography (HPLC) Purification:

- Further purify the enriched fraction using reversed-phase HPLC.
- A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA) to improve peak shape.
- Monitor the elution profile with a UV detector.
- Collect the peak corresponding to **Griseoluteic acid** and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by **Griseoluteic acid** have not been fully elucidated. However, studies on the related compound, D-alanyl**griseoluteic acid** (AGA), indicate that its mode of action involves the induction of the SOS response in *Escherichia coli*, which is a global response to DNA damage[2]. Both AGA and **Griseoluteic acid** have been shown to reduce cytochrome c in cell-free assays, suggesting an interaction with cellular redox systems[2]. Further research is required to delineate the specific molecular targets and signaling cascades affected by **Griseoluteic acid** in mammalian cells to mediate its cytotoxic effects.

The following diagram illustrates a logical workflow based on the known biological activities of phenazine antibiotics.



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Logical workflow of **Griseoluteic acid**'s biological effects.

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References

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